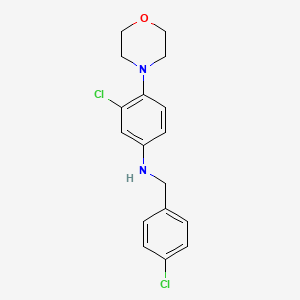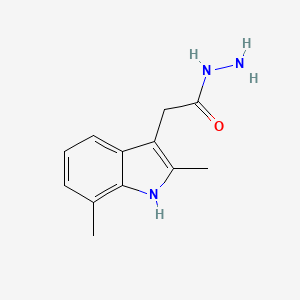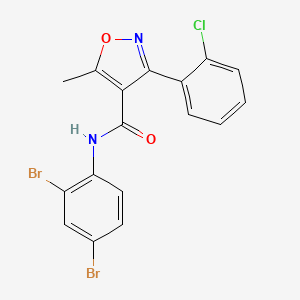![molecular formula C17H18FN3OS B12479760 11-ethyl-5-(2-fluorophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12479760.png)
11-ethyl-5-(2-fluorophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-ethyl-5-(2-fluorophenyl)-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-dien-3-one is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-ethyl-5-(2-fluorophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-fluorobenzylamine and ethyl thioglycolate can be subjected to cyclization reactions in the presence of catalysts like triethylamine and solvents like toluene .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient reaction conditions, high-yield processes, and cost-effective raw materials. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
11-ethyl-5-(2-fluorophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms, potentially leading to the formation of amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Scientific Research Applications
11-ethyl-5-(2-fluorophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 11-ethyl-5-(2-fluorophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- 13-(N-arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes
Uniqueness
11-ethyl-5-(2-fluorophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one is unique due to its specific combination of ethyl, fluorophenyl, and thia-triazatricyclic moieties. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C17H18FN3OS |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
11-ethyl-5-(2-fluorophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C17H18FN3OS/c1-2-21-8-7-11-13(9-21)23-17-14(11)16(22)19-15(20-17)10-5-3-4-6-12(10)18/h3-6,15,20H,2,7-9H2,1H3,(H,19,22) |
InChI Key |
LUZUWNJJYXLVAP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-methyl-2-({2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B12479680.png)
![Methyl 5-{[4-(2-amino-2-oxoethoxy)-3-bromo-5-methoxybenzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12479688.png)
![N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B12479699.png)
![2-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)-N-(3-methoxypropyl)benzamide](/img/structure/B12479703.png)


![4-(2,6-dichlorophenyl)-3-methyl-1-phenyl-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12479720.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B12479725.png)
![1-[(2,6-dichlorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide](/img/structure/B12479732.png)
![N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B12479736.png)

![3-[(2,4-dimethylphenyl)sulfamoyl]-N-(1-methoxypropan-2-yl)-4-methylbenzamide](/img/structure/B12479741.png)
![3-Methyl-6-(pyrrolidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B12479759.png)
